molecular formula C26H21ClN4O3S B2722410 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 361372-59-0

6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B2722410
CAS RN: 361372-59-0
M. Wt: 504.99
InChI Key: IJHLOPMAHQKKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The compound , due to its complex structure, is not directly referenced in the available literature. However, compounds with similar structural features have been extensively studied for their reactivity and potential applications in synthesizing new heterocyclic compounds. For instance, Abdel-rahman et al. (2003) explored the reactivity of certain pyridine-thiones with various reagents to synthesize new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, indicating the potential of such structures in generating novel chemical entities with varied biological activities (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Antimicrobial and Antiprotozoal Activity

The chemical backbone similar to the query compound has been utilized in the development of antiprotozoal agents. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, demonstrating the potential of such compounds in treating parasitic infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004). Similarly, Arora et al. (2013) explored Schiff bases of thiophenes for antimicrobial activity, providing insights into the structural modification of similar compounds for enhanced biological efficacy (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Amplifiers of Antibiotics

Brown and Cowden (1982) investigated the role of heterobicycles as amplifiers of phleomycin against E. coli, showcasing the potential of heterocyclic compounds in enhancing the efficacy of existing antimicrobial agents (Brown & Cowden, 1982).

Structural Analysis and Design

Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, indicating the versatility of such compounds in creating molecules with potential biological activity. The study included X-ray structural analysis, highlighting the importance of structural determination in the design of bioactive molecules (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

properties

IUPAC Name

6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S/c1-16-23(25(33)31-18-8-3-2-4-9-18)24(21-11-6-12-34-21)20(14-28)26(29-16)35-15-22(32)30-19-10-5-7-17(27)13-19/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHLOPMAHQKKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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